molecular formula C13H19ClFNO B1322790 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride CAS No. 614731-80-5

4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride

Cat. No.: B1322790
CAS No.: 614731-80-5
M. Wt: 259.75 g/mol
InChI Key: NTQZOSPXURUIAF-UHFFFAOYSA-N
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Description

4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride is a chemical compound with the molecular formula C13H18FNO•HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a 2-fluorobenzyl group attached to the piperidine ring via an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl alcohol and piperidine.

    Formation of the Oxy-Methyl Linkage: The 2-fluorobenzyl alcohol is reacted with a suitable reagent, such as formaldehyde, to form the oxy-methyl linkage.

    Attachment to Piperidine: The resulting intermediate is then reacted with piperidine under controlled conditions to form the desired compound.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine
  • 4-{[(4-Fluorobenzyl)Oxy]Methyl}Piperidine
  • 3-{[(3-Fluorobenzyl)Oxy]Methyl}Piperidine

Uniqueness

4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride is unique due to its specific substitution pattern and the presence of the 2-fluorobenzyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-[(2-fluorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQZOSPXURUIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623848
Record name 4-{[(2-Fluorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614731-80-5
Record name 4-{[(2-Fluorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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